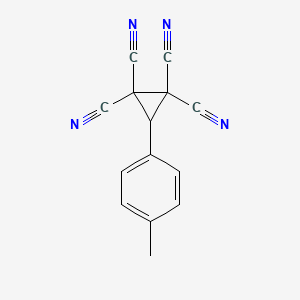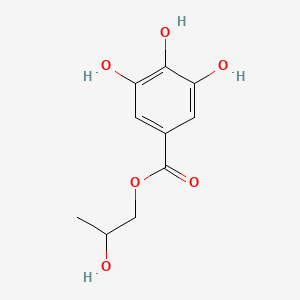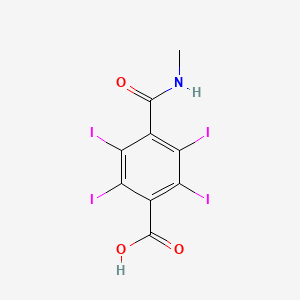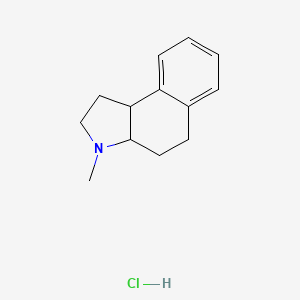
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole, hydrochloride is a chemical compound known for its unique structure and properties. This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole involves several steps. One common method includes the reduction of tricyclic enamines. For instance, the reduction of air-sensitive tricyclic enamines with reagents such as sodium borohydride, sodium cyanoborohydride, palladium on carbon in ethanol, and platinum oxide in ethanol or acetic acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques. The choice of reagents and conditions may vary to optimize yield and purity, but the fundamental process remains consistent with laboratory-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole undergoes various chemical reactions, including:
Reduction: As mentioned, the compound can be synthesized through reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Reduction: Sodium borohydride, sodium cyanoborohydride, palladium on carbon, platinum oxide.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the hexahydro-indole structure, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential interactions with biological receptors, particularly dopamine receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole involves its interaction with molecular targets such as dopamine receptors. The compound has been shown to exhibit binding affinity at dopamine D1 and D2 receptors, which are involved in various neurological processes . This interaction can modulate neurotransmitter activity, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole is unique due to its specific structure and binding affinity to dopamine receptors. This distinguishes it from other similar compounds, which may have different substituents or stereochemistry, leading to variations in their biological activity and applications.
Propiedades
Número CAS |
32920-59-5 |
|---|---|
Fórmula molecular |
C13H18ClN |
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
3-methyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-14-9-8-12-11-5-3-2-4-10(11)6-7-13(12)14;/h2-5,12-13H,6-9H2,1H3;1H |
Clave InChI |
CFSWIERVAOUTBN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2C1CCC3=CC=CC=C23.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



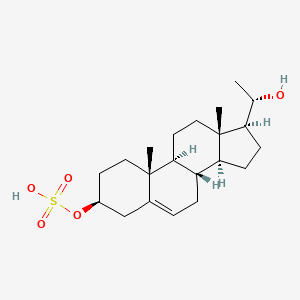
![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)

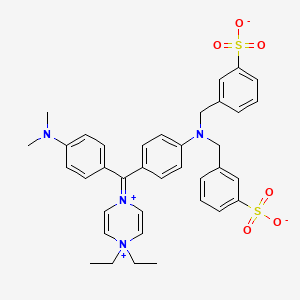
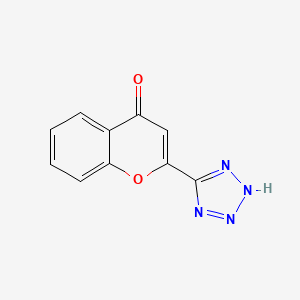

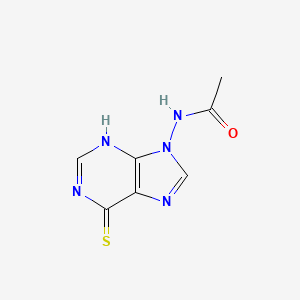

![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)

